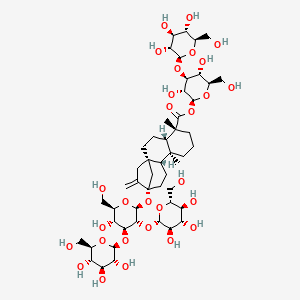

Rebaudioside I

Description

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVKOVOOJNJHBR-PBQKZBBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347268 | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-34-1 | |

| Record name | Rebaudioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation of Rebaudioside I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I is a steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The arrangement of its constituent glucose units around the central steviol core is crucial for its sweetness profile and overall properties. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing the experimental methodologies and spectroscopic data that define its molecular architecture.

Isolation and Purification

The isolation of this compound from the complex mixture of glycosides in Stevia rebaudiana leaves involves a multi-step process combining extraction and chromatographic techniques. While this compound is a minor component, its purification can be achieved through the following general protocol:

Extraction

A common method for extracting steviol glycosides is solvent extraction. Dried and powdered Stevia rebaudiana leaves are typically subjected to extraction with a polar solvent, such as aqueous methanol or ethanol, to efficiently solubilize the glycosides.

Experimental Protocol: Solvent Extraction

-

Maceration: Dried and powdered Stevia rebaudiana leaves are macerated in 80% methanol at room temperature for 24-48 hours.

-

Filtration: The mixture is filtered to separate the leaf material from the methanol extract.

-

Concentration: The filtrate is concentrated under reduced pressure to remove the methanol, yielding a crude aqueous extract.

-

Solvent-Solvent Partitioning: The aqueous extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The steviol glycosides, including this compound, are concentrated in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, enriched with a mixture of steviol glycosides, is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile and water.

-

Final Purification: The fractions containing pure this compound are collected, and the solvent is evaporated to yield the purified compound as a white powder.

Structure Elucidation by Spectroscopic Methods

The precise structure of this compound has been determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of steviol glycosides.

Experimental Protocol: ESI-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol/water).

-

Ionization Mode: Negative ion mode is often preferred for steviol glycosides.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and analyze the resulting daughter ions, providing information about the glycosidic linkages.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Formula |

| [M-H]⁻ | 1127.4764 | C₅₀H₇₉O₂₈⁻ |

| [M+Na]⁺ | 1151.4729 | C₅₀H₈₀O₂₈Na⁺ |

Note: The fragmentation pattern typically shows sequential loss of glucose units (162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for the complete structural assignment of complex molecules like this compound. The experiments are typically conducted in deuterated pyridine (pyridine-d₅).

Experimental Protocols: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: Purified this compound is dissolved in pyridine-d₅.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity within each sugar unit and the steviol core.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for determining the linkages between the sugar units and the steviol aglycone.

-

Table 2: ¹H NMR (500 MHz, Pyridine-d₅) Data for this compound [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Steviol Core | |||

| 1α | 0.74 | m | |

| 1β | 1.62 | m | |

| 2α | 1.35 | m | |

| 2β | 2.11 | m | |

| 3α | 1.11 | m | |

| 3β | 2.59 | m | |

| 5 | 1.05 | d | 12.4 |

| 6α | 2.22 | m | |

| 6β | 2.46 | m | |

| 7α | 1.30 | m | |

| 7β | 1.68 | m | |

| 9 | 0.88 | s | |

| 11α | 1.68 | m | |

| 11β | 1.85 | m | |

| 12α | 1.95 | m | |

| 12β | 2.25 | m | |

| 14α | 2.05 | m | |

| 14β | 2.66 | d | 11.8 |

| 15α | 1.45 | m | |

| 15β | 2.05 | m | |

| 17a | 5.02 | s | |

| 17b | 5.67 | s | |

| 18 | 1.22 | s | |

| 20 | 1.26 | s | |

| Glucose I (at C-19) | |||

| 1' | 6.14 | d | 8.2 |

| 2' | 4.05 | m | |

| 3' | 4.34 | m | |

| 4' | 4.28 | m | |

| 5' | 3.91 | m | |

| 6'a | 4.12 | m | |

| 6'b | 4.34 | m | |

| Glucose II (at C-13) | |||

| 1'' | 5.06 | d | 7.8 |

| 2'' | 4.42 | m | |

| 3'' | 4.36 | m | |

| 4'' | 4.14 | m | |

| 5'' | 3.62 | m | |

| 6''a | 4.14 | m | |

| 6''b | 4.36 | m | |

| Glucose III (at C-2 of Glc II) | |||

| 1''' | 5.57 | d | 7.7 |

| 2''' | 4.16 | m | |

| 3''' | 4.32 | m | |

| 4''' | 4.18 | m | |

| 5''' | 3.85 | m | |

| 6'''a | 4.25 | m | |

| 6'''b | 4.45 | m | |

| Glucose IV (at C-3 of Glc II) | |||

| 1'''' | 5.29 | d | 7.9 |

| 2'''' | 4.08 | m | |

| 3'''' | 4.22 | m | |

| 4'''' | 4.15 | m | |

| 5'''' | 3.88 | m | |

| 6''''a | 4.20 | m | |

| 6''''b | 4.38 | m | |

| Glucose V (at C-3 of Glc I) | |||

| 1''''' | 5.38 | d | 8.0 |

| 2''''' | 4.11 | m | |

| 3''''' | 4.25 | m | |

| 4''''' | 4.12 | m | |

| 5''''' | 3.82 | m | |

| 6'''''a | 4.18 | m | |

| 6'''''b | 4.35 | m |

Table 3: ¹³C NMR (125 MHz, Pyridine-d₅) Data for this compound [1]

| Position | δC (ppm) | Position | δC (ppm) |

| Steviol Core | Glucose III | ||

| 1 | 40.3 | 1''' | 104.6 |

| 2 | 19.4 | 2''' | 76.8 |

| 3 | 38.3 | 3''' | 78.5 |

| 4 | 43.6 | 4''' | 71.4 |

| 5 | 57.0 | 5''' | 78.2 |

| 6 | 22.2 | 6''' | 62.7 |

| 7 | 41.8 | Glucose IV | |

| 8 | 42.4 | 1'''' | 105.0 |

| 9 | 54.0 | 2'''' | 75.8 |

| 10 | 39.8 | 3'''' | 78.8 |

| 11 | 20.7 | 4'''' | 70.6 |

| 12 | 37.3 | 5'''' | 78.5 |

| 13 | 86.6 | 6'''' | 61.8 |

| 14 | 44.5 | Glucose V | |

| 15 | 47.9 | 1''''' | 104.7 |

| 16 | 153.9 | 2''''' | 75.5 |

| 17 | 104.5 | 3''''' | 78.1 |

| 18 | 28.3 | 4''''' | 70.4 |

| 19 | 176.9 | 5''''' | 78.5 |

| 20 | 15.5 | 6''''' | 62.5 |

| Glucose I | |||

| 1' | 95.3 | ||

| 2' | 74.7 | ||

| 3' | 87.6 | ||

| 4' | 69.7 | ||

| 5' | 77.7 | ||

| 6' | 62.3 | ||

| Glucose II | |||

| 1'' | 98.0 | ||

| 2'' | 80.5 | ||

| 3'' | 87.2 | ||

| 4'' | 70.6 | ||

| 5'' | 78.5 | ||

| 6'' | 61.6 |

Visualization of Structural Elucidation Workflow

The logical flow of determining the structure of this compound from spectroscopic data can be visualized as follows:

Key Structural Features and Connectivity

The comprehensive analysis of the 2D NMR data, particularly the HMBC correlations, allows for the definitive assignment of the glycosidic linkages.

-

Steviol Core: The characteristic signals for the ent-kaurane diterpenoid skeleton are readily identified from the ¹H and ¹³C NMR spectra and their correlations.

-

C-19 Ester Linkage: An HMBC correlation between the anomeric proton of Glucose I (H-1' at δ 6.14) and the carbonyl carbon of the steviol core (C-19 at δ 176.9) confirms the ester linkage at this position.[1]

-

C-13 Ether Linkage: An HMBC correlation between the anomeric proton of Glucose II (H-1'' at δ 5.06) and C-13 of the steviol core (δ 86.6) establishes the ether linkage at this position.[1]

-

Inter-Glycosidic Linkages:

-

An HMBC correlation between the anomeric proton of Glucose III (H-1''' at δ 5.57) and C-2 of Glucose II (C-2'' at δ 80.5) confirms the (1→2) linkage.[1]

-

An HMBC correlation between the anomeric proton of Glucose IV (H-1'''' at δ 5.29) and C-3 of Glucose II (C-3'' at δ 87.2) confirms the (1→3) linkage.[1]

-

An HMBC correlation between the anomeric proton of Glucose V (H-1''''' at δ 5.38) and C-3 of Glucose I (C-3' at δ 87.6) confirms the (1→3) linkage.[1]

-

The following diagram illustrates the key HMBC correlations that establish the connectivity of the glucose units in this compound.

Conclusion

The structure of this compound has been unequivocally established as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl) ester through the systematic application of modern spectroscopic techniques. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, has provided a complete and unambiguous assignment of all proton and carbon signals and has definitively established the connectivity of the five glucose units to the steviol aglycone. This comprehensive structural information is fundamental for understanding its sweetness properties and for its potential applications in the food and pharmaceutical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of Rebaudioside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I is a steviol glycoside, a class of natural, high-intensity sweeteners found in the leaves of Stevia rebaudiana. As a lesser-known member of the rebaudioside family, detailed physicochemical data for this compound is not as abundant as for more common glycosides like Rebaudioside A. This guide provides a comprehensive overview of the currently available technical information on this compound, with a focus on its chemical properties and the methodologies for its synthesis and characterization. Due to the limited availability of data for this compound, comparative data for the structurally similar and well-studied Rebaudioside A is also presented to provide context.

Physicochemical Properties of this compound

Quantitative data on the physicochemical properties of this compound are scarce in publicly available scientific literature. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₀O₂₈ | [1][2][3] |

| Molecular Weight | 1129.15 g/mol | [1][3] |

| Chemical Structure | (13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl) ester] | [4] |

Comparative Physicochemical Properties of Rebaudioside A

For comparative purposes, the well-documented physicochemical properties of Rebaudioside A are presented below. It is important to note that these values are for Rebaudioside A and may not be representative of this compound.

| Property | Value | Source |

| Molecular Formula | C₄₄H₇₀O₂₃ | [5][6][7] |

| Molecular Weight | 967.01 g/mol | [6] |

| Melting Point | 242-244 °C | [8] |

| Solubility | - Sparingly soluble in water (1.0%) and ethanol. - Freely soluble in a 50/50 (v/v) ethanol-water mixture. - Approximately 1 mg/mL in DMSO and dimethyl formamide. - Approximately 10 mg/mL in PBS (pH 7.2). | [5][9][10][11] |

| Stability | - Stable at high temperatures (up to 105°C for 96 hours). - Generally stable in acidic and alkaline solutions (pH 5-7). - Degradation can occur in acidic beverages over time, influenced by pH and temperature. - Susceptible to degradation upon exposure to UV light. | [10][12][13] |

Experimental Protocols

Bioconversion of Rebaudioside A to this compound

This compound can be synthesized from Rebaudioside A through an enzymatic bioconversion process. This method utilizes a glucosyltransferase enzyme to add a glucose unit to the parent molecule.[4][14]

Methodology:

-

Reaction Mixture Preparation: A 40 mL reaction mixture is prepared containing:

-

0.5 mM Rebaudioside A

-

3 mM MgCl₂

-

50 mM sodium phosphate buffer (pH 7.5)

-

2.5 mM UDP-glucose

-

4.0 mL of glucosyltransferase UGT76G1-R11-F12 (2.5 U/mL)[14]

-

-

Incubation: The reaction mixture is incubated at 30°C on an orbital shaker at 135 rpm.[14]

-

Monitoring and Yield: The bioconversion is monitored by High-Performance Liquid Chromatography (HPLC). This process has been reported to yield approximately 22.5% this compound.[14]

Structural Characterization of this compound

The chemical structure of this compound has been fully elucidated using a combination of spectroscopic techniques.[4]

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are performed to determine the connectivity of atoms and the stereochemistry of the molecule. These experiments include:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

COSY (Correlation Spectroscopy)

-

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

1D-TOCSY (Total Correlation Spectroscopy)

-

NOESY (Nuclear Overhauser Effect Spectroscopy)[4]

-

The data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the precise structure of this compound.[4]

Visualizations

Below is a diagram illustrating the enzymatic bioconversion of Rebaudioside A to this compound.

Caption: Enzymatic conversion of Rebaudioside A to this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research on the biological effects of steviol glycosides has predominantly focused on more abundant compounds like Rebaudioside A and Stevioside. These compounds have been investigated for their potential roles in glucose metabolism, blood pressure regulation, and anti-inflammatory effects.[15] Further research is required to determine if this compound exhibits similar or unique biological activities.

Conclusion

This compound is a structurally defined steviol glycoside that can be produced via enzymatic bioconversion of Rebaudioside A. While its chemical structure is well-characterized, there is a notable lack of publicly available data on its broader physicochemical properties, such as solubility and stability, as well as its biological activities. This information gap highlights the need for further research to fully understand the potential applications of this compound in the food, beverage, and pharmaceutical industries. The methodologies for its synthesis and characterization, however, are well-established, providing a foundation for future investigations into this novel sweetener.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 1220616-34-1 | OR46451 | Biosynth [biosynth.com]

- 4. Bioconversion of this compound from rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 58543-16-1 CAS MSDS (Rebaudioside A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rebaudioside A - LKT Labs [lktlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. foodadditives.net [foodadditives.net]

- 11. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 12. Stability of the Stevia-Derived Sweetener Rebaudioside A in Solution as Affected by Ultraviolet Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Rebaudioside I: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I, a steviol glycoside derived from the leaves of the Stevia rebaudiana plant, is a high-intensity, non-caloric sweetener. Its mechanism of action, like other steviol glycosides, is primarily mediated through the activation of the sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the sweet taste receptor and the subsequent intracellular signaling cascade. While specific quantitative data for this compound is limited in the current scientific literature, this guide will draw upon the well-established mechanisms of closely related steviol glycosides to provide a robust framework for its mechanism of action.

Data Presentation: Quantitative Analysis of Steviol Glycoside-Receptor Interactions

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Rebaudioside A | FLIPR Assay | HEK293 | EC50 | 29 µM | [1] |

| Rebaudioside A | DMR Assay | HEK293 | EC50 | 57 µM | [1] |

| Rebaudioside A | Calcium Mobilization | HEK293 | EC50 | 14.4 µM | [1] |

| Rebaudioside M | FLIPR Assay | HEK293 | EC50 | 29.54 µM | [1] |

Note: EC50 (Half-maximal effective concentration) values represent the concentration of a compound at which it induces a response halfway between the baseline and maximum response. Lower EC50 values indicate higher potency. FLIPR (Fluorometric Imaging Plate Reader) and DMR (Dynamic Mass Redistribution) are common cell-based assays used to measure receptor activation.

Core Mechanism of Action: Interaction with the T1R2/T1R3 Sweet Taste Receptor

The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells. Steviol glycosides, including this compound, are known to interact with this receptor at multiple sites, leading to its activation.

Binding Sites:

Recent studies have revealed that steviol glycosides do not bind to a single site but rather interact with several domains of the T1R2/T1R3 heterodimer. These include:

-

Venus Flytrap Domain (VFD): The large extracellular VFD of both T1R2 and T1R3 subunits contains multiple binding pockets. Different steviol glycosides exhibit preferences for various sites within these domains.

-

Transmembrane Domain (TMD): In addition to the extracellular domains, binding sites within the transmembrane helices of both T1R2 and T1R3 have been identified. This suggests that steviol glycosides can act as both orthosteric and allosteric modulators of the receptor.

The multi-site binding model helps to explain the complex taste profiles and synergistic effects observed with different steviol glycosides.

Signaling Pathway of Sweet Taste Perception

The binding of this compound to the T1R2/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of sweetness. The key steps in this pathway are illustrated in the diagram below.

Caption: this compound Sweet Taste Signaling Pathway.

Pathway Description:

-

Receptor Binding: this compound binds to the T1R2/T1R3 sweet taste receptor complex on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein gustducin.

-

PLCβ2 Activation: The activated α-subunit of gustducin stimulates the enzyme phospholipase C beta 2 (PLCβ2).

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Opening: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5).

-

Depolarization: The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to the depolarization of the taste receptor cell.

-

Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter.

-

Signal to the Brain: ATP activates afferent nerve fibers, which transmit the sweet taste signal to the brain for perception.

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound would be analogous to those used for other steviol glycosides. Below are generalized methodologies for key experiments.

Cell-Based Functional Assays (Calcium Imaging)

This assay measures the activation of the T1R2/T1R3 receptor by detecting changes in intracellular calcium levels.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human T1R2, T1R3 receptor subunits, and a G-protein chimera (e.g., Gα16gust45) that couples the receptor to the calcium signaling pathway.

-

Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to the desired concentrations.

-

Assay and Detection: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the this compound solutions. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.

-

Data Analysis: The fluorescence intensity data is normalized and plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.

Caption: Experimental Workflow for Calcium Imaging Assay.

In Vitro Gustducin Activation Assay

This biochemical assay directly measures the activation of the G-protein gustducin by the ligand-bound receptor.

Methodology:

-

Membrane Preparation: Membranes containing the T1R2/T1R3 receptor are prepared from the transfected HEK293 cells.

-

Reagent Preparation: Purified gustducin, GTPγS (a non-hydrolyzable GTP analog), and various concentrations of this compound are prepared.

-

Incubation: The receptor-containing membranes, gustducin, and this compound are incubated together in an assay buffer.

-

Activation: The binding of this compound to the receptor catalyzes the exchange of GDP for GTPγS on the α-subunit of gustducin.

-

Detection: The amount of bound GTPγS, which is proportional to the level of gustducin activation, is quantified, often using a radiolabeled GTPγS and a filter-binding assay.

-

Data Analysis: The amount of bound GTPγS is plotted against the concentration of this compound to determine the potency and efficacy of receptor activation.

Conclusion

The mechanism of action of this compound is centered on its interaction with the T1R2/T1R3 sweet taste receptor. As a steviol glycoside, it likely binds to multiple sites on the receptor, triggering a well-defined intracellular signaling cascade that results in the perception of sweetness. While specific quantitative data for this compound remains an area for further research, the methodologies and understanding of related compounds provide a strong foundation for its continued investigation and application in the food and pharmaceutical industries. The use of cell-based functional assays and in vitro biochemical assays are critical tools in elucidating the precise molecular interactions and signaling dynamics of this and other novel sweetening compounds.

References

Rebaudioside I and Its Interaction with Taste Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I (Reb I) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. The perception of its taste is primarily mediated by its interaction with specific taste receptors on the tongue. This technical guide provides an in-depth overview of the current understanding of how this compound interacts with these receptors, focusing on the sweet and bitter taste modalities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on closely related steviol glycosides to provide a comprehensive picture for researchers and professionals in the field.

Data Presentation: The Taste Profile of Steviol Glycosides

Table 1: Comparative Sweetness of Various Steviol Glycosides

| Steviol Glycoside | Sweetness Potency (relative to sucrose) | Key Observations |

| Rebaudioside A | 250-450x | One of the most abundant and commonly used steviol glycosides.[1] |

| Rebaudioside D | High | Reported to have a clean, sugar-like taste with reduced bitterness compared to Reb A.[2] |

| Rebaudioside M | 200-350x | Known for its favorable taste profile with significantly less bitterness and a taste closer to sucrose.[2] |

| Stevioside | 110-270x | A major component of stevia extracts, often associated with a pronounced bitter aftertaste.[1] |

Note: The sweetness potency of steviol glycosides can vary depending on the concentration, the food matrix, and the sensory evaluation methodology used.

Table 2: Comparative Bitterness of Various Steviol Glycosides (Sensory Panel Data)

| Steviol Glycoside | Mean Bitterness Intensity (on a 15-cm scale) | Time Point |

| Rebaudioside A | 3.5 | In-mouth |

| Rebaudioside D | ~1.0 | In-mouth |

| Rebaudioside M | ~1.0 | In-mouth |

| Sucrose (14%) | ~1.0 | In-mouth |

Data adapted from a consumer panel study comparing 0.1% w/v solutions of rebaudiosides.[3][4][5][6]

Core Receptor Interactions

The sensation of taste is initiated by the binding of taste molecules to specific G protein-coupled receptors (GPCRs) located in taste receptor cells.

The Sweet Taste Receptor: T1R2/T1R3

The perception of sweetness is mediated by a heterodimeric GPCR, the T1R2/T1R3 receptor. This receptor is activated by a wide variety of structurally diverse sweet-tasting molecules, including sugars, artificial sweeteners, and steviol glycosides.

Upon binding of a sweet ligand like a rebaudioside to the T1R2/T1R3 receptor, a conformational change is induced, activating the associated heterotrimeric G protein, gustducin. This initiates a downstream signaling cascade, as depicted in the diagram below.

The Bitter Taste Receptors: TAS2Rs

The characteristic bitter aftertaste of many steviol glycosides is mediated by a different family of taste receptors, the TAS2Rs. Studies have identified two specific bitter taste receptors, TAS2R4 and TAS2R14 , as being activated by various steviol glycosides.[7][8] The activation of these receptors by rebaudiosides likely contributes to the perception of bitterness. The signaling pathway for bitter taste is similar to that of sweet taste, also involving G protein (gustducin) activation, PLCβ2, IP3, and TRPM5, leading to neurotransmitter release and the perception of a bitter taste.

Experimental Protocols

Characterizing the interaction of compounds like this compound with taste receptors involves a combination of in vitro cell-based assays and human sensory panel evaluations.

In Vitro Cell-Based Functional Assays

These assays utilize heterologous expression systems, typically Human Embryonic Kidney (HEK293) cells, which are engineered to express the taste receptors of interest (e.g., T1R2/T1R3 or specific TAS2Rs). The activation of these receptors by a test compound is then measured by detecting a downstream signaling event, most commonly an increase in intracellular calcium concentration.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.

-

Cells are transiently co-transfected with plasmids encoding the human T1R2 and T1R3 subunits (for sweet taste) or a specific TAS2R (for bitter taste), along with a promiscuous G protein such as Gα16/gust44 to couple the receptor to the calcium signaling pathway. Transfection can be performed using methods like lipid-based transfection or electroporation.

-

-

Cell Plating:

-

24-48 hours post-transfection, cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and allowed to attach overnight.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.

-

-

Compound Addition and Signal Detection:

-

The assay plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is taken before the addition of the test compound.

-

A solution of this compound (or other test compounds) at various concentrations is automatically added to the wells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F₀).

-

Dose-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.

-

EC₅₀ values (the concentration of a compound that elicits 50% of the maximal response) are calculated to determine the potency of the compound.

-

Human Sensory Panel Evaluation

Human sensory panels are essential for characterizing the complete taste profile of a sweetener, including its sweetness intensity, temporal profile (onset and duration of sweetness), and any off-tastes.

-

Panelist Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe taste sensations.

-

Panelists undergo extensive training to recognize and rate the intensity of different taste attributes (sweet, bitter, metallic, licorice, etc.) using standardized reference solutions.

-

-

Sample Preparation:

-

Solutions of this compound and other sweeteners are prepared at various concentrations in purified water. A reference sweetener, typically sucrose, is also included.

-

-

Evaluation Procedure:

-

Panelists are presented with the samples in a randomized and blind manner.

-

They are instructed to rinse their mouths with purified water before and between each sample.

-

For each sample, panelists rate the intensity of predefined taste attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Temporal aspects of the taste, such as the time to maximum sweetness and the duration of the aftertaste, can also be measured using time-intensity (TI) methods.

-

-

Data Analysis:

-

The intensity ratings from all panelists are collected and averaged.

-

Statistical analysis (e.g., ANOVA) is used to determine significant differences in the taste profiles of the different sweeteners.

-

Dose-response curves for sweetness and bitterness can be generated.

-

Conclusion

The interaction of this compound with taste receptors is a complex interplay between activation of the sweet taste receptor T1R2/T1R3 and the bitter taste receptors TAS2R4 and TAS2R14. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the methodologies outlined in this guide provide a robust framework for its characterization. By combining in vitro functional assays with human sensory panel evaluations, researchers and drug development professionals can gain a comprehensive understanding of the taste profile of this compound and other novel sweeteners, facilitating the development of products with improved taste and consumer acceptability. Further research is warranted to determine the precise binding affinities and activation potencies of this compound at these key taste receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

Navigating the Physicochemical Landscape of Rebaudioside I: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I, a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, is gaining interest as a high-intensity natural sweetener.[1] As with any compound intended for use in food, beverage, and pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data for formulation development, quality control, and regulatory assessment. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and structurally similar steviol glycoside, Rebaudioside A, to provide a robust predictive framework. Both molecules share the same steviol backbone and differ only in the glycosylation pattern, making Rebaudioside A a relevant surrogate for understanding the behavior of this compound.

Core Physicochemical Properties of this compound

High-purity this compound (≥95%) presents as a white to off-white powder and is described as being freely soluble in water.[2] It is recognized for its stability under typical heat and acidic conditions encountered in food and beverage processing, such as baking and cooking.[1] The general stability of steviol glycosides extends to high temperatures (100-200°C) and a broad pH range (3-9).[3]

Solubility Profile

Table 1: Solubility of Rebaudioside A in Various Solvents at Different Temperatures

| Temperature (°C) | Solubility in Water (g/L) | Solubility in 30:70 Ethanol:Water (g/L) | Solubility in 70:30 Ethanol:Water (g/L) | Solubility in Ethanol (g/L) |

| 5 | ~5.0 | ~7.1 | ~56.2 | ~3.6 |

| 30 | ~3.7 | ~33.9 | ~72.8 | ~3.2 |

| 35 | ~3.2 | ~50.1 | ~86.6 | ~2.3 |

| 40 | ~3.8 | ~80.4 | ~105.7 | ~2.1 |

| 45 | ~3.8 | ~117.1 | ~124.1 | ~2.3 |

| 50 | ~6.6 | ~156.8 | ~213.7 | ~3.7 |

Data is for Rebaudioside A and serves as a proxy for this compound.

Stability Profile

The stability of this compound, like other steviol glycosides, is primarily influenced by pH and temperature. Forced degradation studies on related compounds provide valuable insights into its stability under various stress conditions.

pH and Temperature Stability

The stability of Rebaudioside A has been studied in various buffer solutions at different pH values and temperatures. The degradation generally follows pseudo-first-order kinetics. The data in Table 2, derived from studies on Rebaudioside A, can be used to predict the stability of this compound.

Table 2: Degradation of Rebaudioside A in Aqueous Buffer Solutions

| Buffer | pH | Temperature (°C) | Observation |

| Citrate/Phosphate | 3 | < 30 | < 6% loss in 6 months |

| Phosphate | 7 | 30 | Up to 25% loss in 6 months |

| Citrate | 7 | 30 | < 5% loss in 6 months |

Data is for Rebaudioside A and serves as a proxy for this compound.

Under highly acidic conditions (pH < 2) and elevated temperatures, steviol glycosides can undergo hydrolysis, leading to the loss of sugar moieties and the formation of steviolbioside and the aglycone steviol.

Photostability

Exposure to UV light can also affect the stability of steviol glycosides. Studies on Rebaudioside A have shown that its degradation is significantly accelerated by UV light exposure, particularly in citrate buffers.

Experimental Protocols

Solubility Determination

A standardized protocol for determining the solubility of this compound involves the equilibrium solubility method.

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination of this compound.

Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of this compound.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is crucial for the accurate quantification of this compound in solubility and stability studies.

Table 3: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water/buffer mixture (e.g., 32:68 v/v acetonitrile:10 mM sodium phosphate buffer, pH 2.6)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 210 nm[4][5] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 10-20 µL |

This method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Degradation Pathway

The primary degradation pathway for steviol glycosides under acidic conditions is hydrolysis.

Proposed Acidic Degradation Pathway of this compound

Caption: Simplified proposed acidic degradation pathway for this compound.

Conclusion

This compound is a promising natural sweetener with favorable solubility and stability characteristics for a wide range of applications. It is freely soluble in water and exhibits good stability under typical processing conditions of heat and acidity. While specific quantitative data for this compound is still emerging, data from the structurally similar Rebaudioside A provides a reliable framework for predicting its behavior. For optimal formulation and product shelf-life, it is recommended to maintain a pH between 3 and 7 and to minimize exposure to high temperatures and direct sunlight. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and developers working with this novel sweetener. Further studies focusing specifically on this compound will be invaluable in refining our understanding of its physicochemical properties.

References

The Pursuit of Sweetness: A Technical Guide to the Natural Sources of Rebaudioside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I, a steviol glycoside, is a molecule of significant interest in the development of high-potency, natural, non-caloric sweeteners. Its unique structural configuration, featuring five glucose units, contributes to a favorable taste profile. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its botanical origins, biosynthetic pathways, and practical methods for its isolation and production. Quantitative data, detailed experimental protocols, and visual representations of key processes are presented to support research and development endeavors.

Natural Occurrence

The primary natural source of this compound is the plant Stevia rebaudiana Bertoni, a member of the Asteraceae family native to Paraguay and Brazil.[1][2][3] The leaves of this plant are rich in a variety of sweet-tasting steviol glycosides.[1][3] While Stevia rebaudiana is the principal botanical source, it is crucial to note that this compound is present in the leaves in very low concentrations compared to other major steviol glycosides like Stevioside and Rebaudioside A.[4]

Quantitative Analysis of Steviol Glycosides in Stevia rebaudiana

The following table summarizes the typical concentrations of the most abundant steviol glycosides found in the dried leaves of Stevia rebaudiana. This data provides context for the relative scarcity of this compound in its natural source.

| Steviol Glycoside | Concentration in Dry Leaf Matter (%) |

| Stevioside | 5 - 10 |

| Rebaudioside A | 2 - 4 |

| Rebaudioside C | 1 - 2 |

| Dulcoside A | 0.5 - 1 |

| This compound | Trace Amounts |

Data compiled from multiple sources.[1][5][6]

Biosynthesis of Steviol Glycosides

The biosynthesis of steviol glycosides, including the precursor to this compound, occurs in the green tissues of Stevia rebaudiana.[5] The process begins in the plastids with the synthesis of steviol, the diterpenoid aglycone core. This is followed by a series of glycosylation steps in the cytoplasm, catalyzed by UDP-glucosyltransferases (UGTs).[5][7] Rebaudioside A is synthesized from Stevioside through the action of the enzyme UGT76G1.[7][8][9][10]

Caption: Biosynthetic pathway of major steviol glycosides in Stevia rebaudiana.

Enzymatic Production of this compound

Given its low natural abundance, the most practical method for obtaining research and commercial quantities of this compound is through the enzymatic bioconversion of a more readily available precursor, Rebaudioside A.[4] This process utilizes a glucosyltransferase enzyme to add a glucose unit to Rebaudioside A.

Experimental Protocol: Bioconversion of Rebaudioside A to this compound

The following protocol is adapted from a published study on the bioconversion of Rebaudioside A to this compound.[4]

Materials:

-

Rebaudioside A

-

Proprietary glucosyltransferase from E. coli expressing the UGT76G1-R11-F12 gene

-

Magnesium chloride (MgCl₂)

-

Sodium phosphate buffer (pH 7.5)

-

Uridine diphosphate glucose (UDP-glucose)

-

Orbital shaker

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a 40 mL reaction mixture containing:

-

0.5 mM Rebaudioside A

-

3 mM MgCl₂

-

50 mM sodium phosphate buffer (pH 7.5)

-

2.5 mM UDP-glucose

-

4.0 mL of UGT76G1-R11-F12 enzyme solution (2.5 U/mL)

-

-

Incubate the reaction mixture at 30°C on an orbital shaker at 135 rpm.

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.

-

Upon completion of the reaction, purify this compound from the reaction mixture using standard chromatographic techniques.

Expected Yield:

A reported yield for this bioconversion is approximately 22.5% based on the total area percent of HPLC-MS SIM chromatography.[4]

Caption: Experimental workflow for the enzymatic production of this compound.

Extraction and Purification from Natural Sources

While not the primary method for obtaining pure this compound, the initial extraction of steviol glycosides from Stevia rebaudiana leaves is a necessary first step to obtain the Rebaudioside A precursor.

General Protocol for Steviol Glycoside Extraction

-

Drying: The harvested leaves of Stevia rebaudiana are first dried.

-

Hot Water Extraction: The dried leaves are subjected to a hot water extraction process to create a crude extract.[11]

-

Purification: The crude extract undergoes a series of purification steps, often involving crystallization techniques with solvents such as ethanol or methanol, to separate the various glycosides.[11]

-

Isolation of Rebaudioside A: Further chromatographic separation is employed to isolate Rebaudioside A with high purity.

Conclusion

References

- 1. Stevia rebaudiana - Wikipedia [en.wikipedia.org]

- 2. The Stevia Plant | Stevia rebaudiana | STEVIA GROUP [stevia-group.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Bioconversion of this compound from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 6. Rebaudioside A - Wikipedia [en.wikipedia.org]

- 7. Molecular basis for branched steviol glucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Stevia - Wikipedia [en.wikipedia.org]

The Toxicology of Rebaudioside I: A Technical Guide

An In-depth Examination of Safety and Metabolism Based on a Read-Across Approach

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebaudioside I is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. While it contributes to the sweet taste of stevia extracts, specific toxicological studies on this compound are not available in the public domain. However, a robust body of evidence exists for the safety of steviol glycosides as a class. Regulatory bodies worldwide, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have adopted a "read-across" approach for the safety assessment of minor steviol glycosides. This approach is scientifically justified by the common metabolic fate of all steviol glycosides: they are not absorbed intact in the upper gastrointestinal tract but are hydrolyzed by gut microflora in the colon to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and excreted, with no evidence of accumulation in the body.[1][2][3]

This technical guide summarizes the key toxicological data for steviol glycosides, with a focus on Rebaudioside A as the most studied and structurally similar major glycoside to this compound. The data consistently demonstrate a lack of toxicity, including genotoxicity, carcinogenicity, and reproductive or developmental effects.[4][5][6][7][8] An Acceptable Daily Intake (ADI) of 4 mg/kg body weight/day, expressed as steviol equivalents, has been established by JECFA and EFSA, providing a benchmark for safe consumption.[8][9]

Introduction to this compound and the Read-Across Approach

This compound is a diterpene glycoside, with a steviol backbone to which five glucose units are attached. Its structure is closely related to other steviol glycosides like Stevioside and Rebaudioside A. The safety assessment of the more than 60 identified steviol glycosides relies on the understanding that they are all precursors to steviol.[2] This shared metabolic pathway is the foundation of the read-across toxicological evaluation, allowing the extensive safety database of major steviol glycosides to be applied to minor ones like this compound.[2][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic pathway of steviol glycosides is well-established in both animals and humans.

-

Hydrolysis: Steviol glycosides, including Rebaudioside A, are not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract.[6] Upon reaching the colon, they are completely hydrolyzed by the gut microbiota to steviol.[1][3]

-

Absorption and Metabolism: The resulting steviol is absorbed into the bloodstream.[6] It then undergoes phase II metabolism in the liver, where it is conjugated to form steviol glucuronide.[6]

-

Excretion: Steviol glucuronide is the primary metabolite found in plasma and is rapidly excreted in the urine.[4][6] Studies in humans have shown that after oral administration of Rebaudioside A, the majority of the dose is accounted for as steviol glucuronide in the urine and steviol in the feces.[4] There is no evidence of accumulation of steviol or its metabolites in the body.[2][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism [purecircle.com]

- 3. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cspi.org [cspi.org]

- 5. Overview: the history, technical function and safety of rebaudioside A, a naturally occurring steviol glycoside, for use in food and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on the Pharmacology and Toxicology of Steviol Glycosides Extracted from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]

- 9. WHO | JECFA [apps.who.int]

- 10. Safety evaluation of the food additive steviol glycosides, predominantly Rebaudioside M, produced by fermentation using Yarrowia lipolytica VRM | EFSA [efsa.europa.eu]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Rebaudioside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a natural, zero-calorie sweetener, it is of increasing interest to the food, beverage, and pharmaceutical industries for its favorable taste profile. Accurate and precise quantitative analysis of this compound is crucial for quality control of raw materials, formulation development, and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).

Analytical Methods and Protocols

Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method suitable for routine quality control and a sensitive UHPLC-MS/MS method for complex matrices and low-level quantification.

Method 1: Quantitative Analysis of this compound by HPLC-UV

This method is adapted from established methodologies for the analysis of steviol glycosides and is suitable for the quantification of this compound in sweeteners and other simple matrices.[1][2][3]

2.1.1. Principle

Reversed-phase HPLC separates this compound from other steviol glycosides based on its polarity. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard, with detection at a wavelength of 210 nm.[3][4][5]

2.1.2. Materials and Reagents

-

This compound certified reference standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Sodium phosphate monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (e.g., PTFE)

2.1.3. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6), typically in a 32:68 (v/v) ratio.[3] The pH of the buffer is adjusted with phosphoric acid.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 40 °C.[3]

-

Injection Volume: 10-20 µL.

2.1.4. Standard and Sample Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 10-200 µg/mL).

-

Sample Preparation (Sweetener Powders): Accurately weigh a sufficient amount of the sweetener sample to obtain a this compound concentration within the calibration range. Dissolve the sample in the mobile phase, sonicate for 10-15 minutes to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[6][7]

-

Sample Preparation (Beverages): Degas carbonated beverages by sonication. Dilute the beverage with the mobile phase to bring the this compound concentration into the calibration range. For complex beverage matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[8][9] Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.[8]

2.1.5. Data Analysis and Calculation

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

The concentration of this compound in the sample is calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

The final amount of this compound in the original sample should be reported in appropriate units (e.g., mg/g or % w/w), taking into account the sample weight and dilution factors.

Method 2: Quantitative Analysis of this compound by UHPLC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex food matrices and for detecting trace amounts.[6][10]

2.2.1. Principle

UHPLC provides rapid and high-resolution separation of steviol glycosides. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification of this compound, even in the presence of co-eluting matrix components.

2.2.2. Materials and Reagents

-

This compound certified reference standard (≥95% purity)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Methanol (LC-MS grade)

-

0.22 µm syringe filters (e.g., PTFE)

2.2.3. Instrumentation and Chromatographic Conditions

-

UHPLC System: A system capable of high-pressure gradient elution, coupled to a tandem mass spectrometer.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step. An example gradient is: 0-1 min, 20% B; 1-5 min, 20-50% B; 5-6 min, 50-90% B; 6-7 min, 90% B; 7-7.1 min, 90-20% B; 7.1-10 min, 20% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50 °C.

-

Injection Volume: 1-5 µL.

2.2.4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, for a related compound Rebaudioside A, a precursor ion [M-H]⁻ at m/z 965.5 could fragment to product ions at m/z 803.4 and 641.3. Similar optimization would be required for this compound.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

2.2.5. Standard and Sample Preparation

Follow the same procedures as for the HPLC-UV method (Section 2.1.4), using LC-MS grade solvents and filtering with 0.22 µm syringe filters.

2.2.6. Data Analysis and Calculation

Data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the target MRM transition of this compound to that of an internal standard (if used) against the concentration. The concentration of this compound in the samples is then determined from this curve.

Data Presentation

Quantitative data for this compound should be summarized in clear and structured tables for easy comparison.

Table 1: HPLC-UV Method Validation Parameters for this compound

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | Typically 0.5-1 µg/mL |

| Limit of Quantification (LOQ) | Typically 1.5-3 µg/mL |

| Accuracy (% Recovery) | 95-105% |

| Precision (% RSD) | < 2% |

Table 2: UHPLC-MS/MS Method Validation Parameters for this compound

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | Typically 0.01-0.1 ng/mL |

| Limit of Quantification (LOQ) | Typically 0.03-0.3 ng/mL |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 5% |

Table 3: Example Quantitative Data for this compound in Commercial Sweeteners

| Sample ID | Matrix | Method Used | This compound Content (% w/w) |

| Sweetener A | Stevia Extract Powder | HPLC-UV | 0.8 |

| Sweetener B | Table-top Sweetener | HPLC-UV | 0.5 |

| Beverage C | Flavored Water | UHPLC-MS/MS | 15 mg/L |

| Raw Material D | Purified Stevia Extract | HPLC-UV | 96.2 |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

Caption: General workflow for the quantitative analysis of this compound.

Logical Relationship of Steviol Glycoside Analysis

The following diagram illustrates the relationship between different analytical techniques and their applications in steviol glycoside analysis.

Caption: Relationship between analytical techniques and their applications.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. Improving Chromatographic Resolution of the JECFA Method for the Analysis of Steviol Glycosides | Waters [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.thermoscientific.com [apps.thermoscientific.com]

- 5. shimadzu.com [shimadzu.com]

- 6. air.unimi.it [air.unimi.it]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Absolute Quantitation of Stevioside and Rebaudioside A in Commercial Standards by Quantitative NMR [jstage.jst.go.jp]

Application Notes and Protocols for NMR Spectroscopy of Rebaudioside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I is a steviol glycoside, a natural high-intensity sweetener extracted from the leaves of the Stevia rebaudiana plant.[1] As a member of this class of compounds, its detailed structural elucidation is crucial for quality control, regulatory approval, and understanding its sweetness profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development and food science. The structure of this compound has been fully characterized as (13-[(2-O-β-d-glucopyranosyl-3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl) ester].[2]

Structural Elucidation via NMR Spectroscopy

The complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[2] These techniques provide detailed information about the proton and carbon environments within the molecule, their connectivity, and spatial proximities, allowing for the complete assignment of the aglycone (steviol) core and the five attached glucose units.

Data Presentation: ¹H and ¹³C NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in pyridine-d₅ at 500 MHz and 150 MHz, respectively.[2]

Table 1: ¹H NMR Data of this compound (500 MHz, pyridine-d₅) [2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 0.74, 1.88 | m | |

| 2 | 1.59, 2.25 | m | |

| 3 | 1.05, 2.11 | m | |

| 4 | - | - | - |

| 5 | 1.14 | dd | 12.0, 2.9 |

| 6 | 2.18, 2.37 | m | |

| 7 | 1.45, 1.63 | m | |

| 8 | - | - | - |

| 9 | 0.94 | m | |

| 11 | 1.76, 1.85 | m | |

| 12 | 1.99, 2.08 | m | |

| 13 | - | - | - |

| 14 | 2.15, 2.59 | m | |

| 15 | 2.22, 2.31 | m | |

| 16 | - | - | - |

| 17a | 5.02 | s | |

| 17b | 5.67 | s | |

| 18 | 1.22 | s | |

| 19 | - | - | - |

| 20 | 1.26 | s | |

| Glc I | |||

| 1' | 6.14 | d | 8.1 |

| Glc II | |||

| 1'' | 5.57 | d | 7.7 |

| Glc III | |||

| 1''' | 5.38 | d | 7.8 |

| Glc IV | |||

| 1'''' | 5.06 | d | 7.9 |

| Glc V | |||

| 1''''' | 5.29 | d | 8.2 |

Table 2: ¹³C NMR Data of this compound (150 MHz, pyridine-d₅) [2]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 40.7 | Glc I | |

| 2 | 19.3 | 1' | 95.3 |

| 3 | 38.0 | 2' | 74.3 |

| 4 | 44.0 | 3' | 89.4 |

| 5 | 57.2 | 4' | 70.0 |

| 6 | 22.3 | 5' | 78.1 |

| 7 | 41.9 | 6' | 62.9 |

| 8 | 41.1 | Glc II | |

| 9 | 53.9 | 1'' | 104.6 |

| 10 | 39.7 | 2'' | 83.2 |

| 11 | 20.6 | 3'' | 77.0 |

| 12 | 37.3 | 4'' | 71.5 |

| 13 | 86.4 | 5'' | 78.5 |

| 14 | 44.3 | 6'' | 62.7 |

| 15 | 47.9 | Glc III | |

| 16 | 154.2 | 1''' | 104.7 |

| 17 | 104.5 | 2''' | 75.8 |

| 18 | 28.3 | 3''' | 78.8 |

| 19 | 176.9 | 4''' | 71.4 |

| 20 | 15.6 | 5''' | 78.5 |

| 6''' | 62.6 | ||

| Glc IV | Glc V | ||

| 1'''' | 98.0 | 1''''' | 105.0 |

| 2'''' | 74.9 | 2''''' | 75.8 |

| 3'''' | 87.2 | 3''''' | 78.2 |

| 4'''' | 69.8 | 4''''' | 71.6 |

| 5'''' | 78.5 | 5''''' | 78.8 |

| 6'''' | 62.9 | 6''''' | 62.8 |

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the structural elucidation of natural products.

1. Sample Preparation

-

Compound: Pure this compound (approximately 5-10 mg).

-

Solvent: Deuterated pyridine (pyridine-d₅), approximately 0.5 mL.

-

Procedure:

-

Weigh the this compound sample accurately and place it in a clean, dry NMR tube.

-

Add the deuterated solvent to the NMR tube to dissolve the sample completely.

-

Vortex the tube gently to ensure a homogeneous solution.

-

If necessary, filter the solution to remove any particulate matter.

-

2. NMR Data Acquisition

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Temperature: Experiments are typically conducted at room temperature (e.g., 292 K).[2]

a. ¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of pyridine-d₅.

b. ¹³C NMR Spectroscopy

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

-

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of pyridine-d₅.

c. 2D NMR: COSY

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

-

Spectral Width: 10-12 ppm in both dimensions.

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 4-8 scans per increment.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

d. 2D NMR: HSQC

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments).

-

Spectral Width: 10-12 ppm in F2 (¹H) and 160-180 ppm in F1 (¹³C).

-

Data Points: 2048 in F2 and 256 in F1.

-

Number of Scans: 8-16 scans per increment.

-

¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

-

Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

e. 2D NMR: HMBC

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Spectral Width: 10-12 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 16-32 scans per increment.

-

Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

f. 2D NMR: NOESY

-

Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph' on Bruker instruments).

-

Spectral Width: 10-12 ppm in both dimensions.

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 16-32 scans per increment.

-

Mixing Time: 500-800 ms.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of this compound.

Caption: Workflow for the NMR-based structural elucidation of this compound.

References

Application Note: Analysis of Rebaudioside I using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rebaudioside I is a steviol glycoside, a class of natural, non-caloric sweeteners extracted from the leaves of Stevia rebaudiana Bertoni. These compounds are of significant interest to the food, beverage, and pharmaceutical industries as sugar substitutes. Structurally, this compound is a complex diterpene glycoside. Accurate characterization and quantification are crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), focusing on its fragmentation pattern for structural confirmation.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis of this compound via direct infusion mass spectrometry.

1. Sample Preparation for Direct Infusion MS and MS/MS

A straightforward dilution protocol is sufficient for the analysis of purified this compound samples.

-

Reagents and Materials:

-

This compound standard

-

Water (H₂O), HPLC grade

-

Acetonitrile (MeCN), HPLC grade

-

Microcentrifuge tubes

-

Pipettes

-

-

Procedure:

-

MS Data Acquisition Stock: Prepare a stock solution of this compound at a concentration of 0.25 mg/mL by dissolving the standard in a 1:1 (v/v) mixture of H₂O and MeCN.[1]

-

MS/MS Tuning Stock: For optimizing MS/MS parameters and acquiring fragmentation data, further dilute the MS stock solution to a concentration of 0.01 mg/mL using the same H₂O:MeCN solvent.[1] This lower concentration helps in achieving a good signal-to-noise ratio for precursor and fragment ions.[1]

-

2. Mass Spectrometry Analysis

The following parameters are based on analysis using a Waters Quadrupole Time-of-Flight (Q-TOF) Micro mass spectrometer but can be adapted for similar high-resolution instruments.

-

Instrumentation:

-

MS Parameters:

-

MS/MS Fragmentation Parameters:

Results and Data Presentation

Molecular and Mass Spectrometry Data

High-resolution mass spectrometry in negative ESI mode confirms the molecular formula and provides characteristic fragmentation data for this compound.